molecular formula C17H11IN2O4S B2586424 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate CAS No. 877635-95-5

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate

货号: B2586424
CAS 编号: 877635-95-5
分子量: 466.25
InChI 键: CRDNWDXSQVYWTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate is a useful research compound. Its molecular formula is C17H11IN2O4S and its molecular weight is 466.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate , also known as ML221, has garnered attention due to its unique biological activity as an apelin receptor (APJ) antagonist. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ML221 is C17H11N3O6SC_{17}H_{11}N_{3}O_{6}S with a molecular weight of 385.35 g/mol. The compound features a pyrimidine moiety linked to a 4H-pyran core, which is crucial for its biological activity.

Apelin Receptor Antagonism

ML221 has been characterized as a potent antagonist of the apelin receptor, with IC50 values of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays . This selectivity is significant as it demonstrates over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating a targeted mechanism of action that could be exploited in cardiovascular therapies .

Pharmacological Effects

Research indicates that ML221 may play a role in modulating cardiovascular homeostasis and energy metabolism. Its antagonistic action on the apelin/APJ system suggests potential applications in treating conditions such as heart failure and metabolic disorders .

Structure-Activity Relationship (SAR)

The development of ML221 involved high-throughput screening (HTS) from a library of over 330,000 compounds, leading to the identification of its structure as a functional antagonist . The SAR studies revealed that modifications to the pyrimidine and benzoate moieties significantly influence its binding affinity and selectivity towards the APJ receptor.

Cardiovascular Implications

A study highlighted the role of ML221 in inhibiting apelin-mediated signaling pathways, which could lead to reduced cardiac hypertrophy and improved heart function in models of heart failure . Additionally, the compound showed no significant toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic use .

Cancer Research

ML221's effects on cancer cell lines have also been explored. Inhibition of the apelin/APJ axis was shown to decrease cholangiocarcinoma growth, indicating possible anti-cancer properties that warrant further investigation .

Comparative Summary of Biological Activities

Activity IC50 (μM) Selectivity Notes
Apelin Receptor Antagonism0.70>37-fold over AT1 receptorSignificant in cardiovascular applications
Hepatocyte Toxicity>50None notedSuggests good safety profile
Cancer Cell Line Growth InhibitionN/AN/APotential anti-cancer effects observed

科学研究应用

Apelin Receptor Antagonism

One of the most notable applications of this compound is its role as an apelin receptor antagonist . The apelin/APJ system has been identified as a crucial mediator in cardiovascular homeostasis and is linked to various physiological processes including energy metabolism and gastrointestinal function. The discovery of this compound as a functional antagonist was derived from high-throughput screening (HTS) of a large chemical library, demonstrating its selectivity and potency against the APJ receptor compared to other G protein-coupled receptors (GPCRs) .

Pharmacological Characterization

The pharmacological profile of the compound indicates that it exhibits significant selectivity over the angiotensin II type 1 (AT1) receptor, with a selectivity ratio greater than 37-fold. Initial assays indicated an IC50 value of approximately 0.70 μM in cAMP assays, confirming its efficacy in modulating receptor activity without significant off-target effects .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cardiovascular Disease Research : In vitro studies demonstrated that antagonism of the APJ receptor by this compound can influence cardiac function and vascular dynamics, suggesting possible applications in treating heart failure and hypertension .
  • Metabolic Disorders : Research has indicated that modulation of the apelin/APJ system may have implications for metabolic disorders, including obesity and diabetes, making this compound a candidate for further investigation in metabolic syndrome therapies .
  • Gastrointestinal Function : There is emerging evidence that the apelin/APJ system plays a role in gastrointestinal physiology, and compounds like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate could be explored for their effects on gut motility and secretion .

属性

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11IN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNWDXSQVYWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。